3-Bromobenzene-1,2-diamine

Catalog No.
S685912
CAS No.
1575-36-6
M.F
C6H7BrN2
M. Wt
187.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromobenzene-1,2-diamine

CAS Number

1575-36-6

Product Name

3-Bromobenzene-1,2-diamine

IUPAC Name

3-bromobenzene-1,2-diamine

Molecular Formula

C6H7BrN2

Molecular Weight

187.04 g/mol

InChI

InChI=1S/C6H7BrN2/c7-4-2-1-3-5(8)6(4)9/h1-3H,8-9H2

InChI Key

VWYTZNPMXYCBPK-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Br)N)N

Synonyms

3-Bromo-1,2-benzenediamine; 3-Bromo-o-phenylenediamine; 1,2-Diamino-3-bromobenzene; 2-Amino-3-bromoaniline; 3-Bromo-1,2-diaminobenzene; 3-Bromo-o-phenylenediamine;

Canonical SMILES

C1=CC(=C(C(=C1)Br)N)N

The exact mass of the compound 3-Bromobenzene-1,2-diamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Bromobenzene-1,2-diamine, also known as 3-bromo-o-phenylenediamine, is a halogenated aromatic diamine that serves as a fundamental building block in specialized organic synthesis. Its structure, featuring adjacent amino groups and a bromine atom at the C3 position, makes it a key precursor for producing a range of heterocyclic compounds, including benzimidazoles, quinoxalines, and benzotriazoles. [21, 22] Unlike its parent compound, o-phenylenediamine, the presence and specific location of the bromine atom provide critical functionality for multi-step synthetic routes and impart distinct electronic and physical properties to downstream products, making its selection a deliberate choice for achieving specific molecular architectures. [14]

Substituting 3-Bromobenzene-1,2-diamine with seemingly similar compounds like its 4-bromo isomer or the unsubstituted o-phenylenediamine often leads to synthesis failure or undesired products. The C3 position of the bromine atom dictates a specific regiochemical outcome in cyclization reactions, yielding distinct isomers (e.g., 5-bromoquinoxalines) that are not interchangeable with those derived from the C4-bromo isomer (6-bromoquinoxalines). [2, 9] This isomeric control is critical for biological activity and material properties. Furthermore, opting for the non-halogenated o-phenylenediamine eliminates the bromine atom, which serves as an essential synthetic handle for subsequent functionalization via cross-coupling reactions. [14] This makes the 3-bromo version a non-negotiable precursor for synthetic routes that rely on late-stage diversification.

Enables Absolute Regiocontrol in Quinoxaline Synthesis, Yielding 5-Bromo Isomers

The primary procurement driver for 3-Bromobenzene-1,2-diamine over its 4-bromo isomer is absolute control over the final product's constitution. Condensation with a symmetric 1,2-dicarbonyl compound like benzil yields 5-bromo-2,3-diphenylquinoxaline. The alternative, 4-Bromobenzene-1,2-diamine, under identical conditions, would exclusively produce the 6-bromo-2,3-diphenylquinoxaline isomer. [9, 11] This non-interchangeable structural outcome is a critical design parameter in materials and medicinal chemistry.

Evidence DimensionRegiochemical Outcome of Quinoxaline Synthesis
Target Compound DataExclusively forms 5-bromo substituted quinoxalines.
Comparator Or Baseline4-Bromobenzene-1,2-diamine: Exclusively forms 6-bromo substituted quinoxalines.
Quantified DifferenceAbsolute (100%) difference in isomeric product structure.
ConditionsStandard condensation reaction with a symmetric 1,2-dicarbonyl compound (e.g., benzil).

For any application where isomeric purity dictates function, such as in pharmaceuticals or organic electronics, selecting the correct diamine isomer is a mandatory, first-pass procurement decision.

Preserves an Actionable C4-Bromo Handle in High-Yield Benzimidazole Formation

While the condensation of unsubstituted o-phenylenediamine with aldehydes can achieve yields of over 90% for 2-substituted benzimidazoles, this route offers no site for subsequent diversification on the benzene ring. [6] Using 3-Bromobenzene-1,2-diamine provides the 4-bromo-benzimidazole scaffold, preserving the bromine atom as a versatile handle for C-C or C-N bond formation via cross-coupling. This enables the creation of compound libraries that would be inaccessible from the non-halogenated precursor, justifying its selection for discovery chemistry programs. [14]

Evidence DimensionSynthetic Utility Post-Cyclization
Target Compound DataForms 4-bromo-benzimidazoles, enabling further functionalization at the C4 position.
Comparator Or Baselineo-Phenylenediamine: Forms unsubstituted benzimidazoles (yields >90%) with no reactive handle on the benzene ring for diversification.
Quantified DifferenceProvides 100% retention of a bromine synthetic handle, a functionality completely absent when using the unsubstituted comparator.
ConditionsPhillips condensation or reaction with aldehydes/carboxylic acids.

Procuring this bromo-substituted precursor is essential for research programs focused on developing structure-activity relationships (SAR) by modifying the benzimidazole core.

Exhibits Enhanced Thermal Stability Compared to Parent Diamine

The incorporation of a bromine atom significantly alters the physical properties of the diamine, enhancing its thermal stability. 3-Bromobenzene-1,2-diamine has a reported melting point of 125-126 °C, which is over 20 °C higher than that of the unsubstituted parent compound, o-phenylenediamine (m.p. ~102 °C). [21] This trend is supported by studies on derived polymers, where halogen substitution, particularly at the meta-position relative to the amine groups, leads to improved thermal stability in the final material. [8] This superior thermal resilience is a key advantage for processability in high-temperature reactions or melt-processing applications.

Evidence DimensionMelting Point
Target Compound Data125-126 °C
Comparator Or Baselineo-Phenylenediamine: ~102 °C
Quantified Difference~23-24 °C higher melting point.
ConditionsStandard melting point determination.

A higher melting point and greater thermal stability provide a wider and safer processing window for subsequent synthetic steps or for the formulation of derived polymers and materials.

Core Building Block for Regio-Defined Quinoxaline-Based Dyes and Electronics

Where the precise location of the bromo-substituent on the final quinoxaline ring is required to tune electronic properties for applications like electron-transport layers, fluorescent probes, or specialized dyes. The use of this precursor guarantees the formation of the 5-bromo isomer, which is structurally distinct from the 6-bromo isomer obtained from its C4-substituted counterpart. [9]

Versatile Precursor for 4-Substituted Benzimidazole Drug Discovery Libraries

In medicinal chemistry programs that require a modular approach to synthesize diverse benzimidazole derivatives. This compound provides the 4-bromo-benzimidazole core, which serves as a key intermediate for subsequent diversification through metal-catalyzed cross-coupling reactions to explore structure-activity relationships (SAR). [14]

Monomer for Thermally-Resistant Polybenzimidazoles and Related Polymers

For the synthesis of high-performance polymers where enhanced thermal stability is a critical performance metric. The higher melting point and inferred thermal stability of this monomer can translate to derived polymers with a greater operational temperature range, suitable for demanding aerospace or industrial applications. [8]

XLogP3

1.3

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

3-Bromobenzene-1,2-diamine

Dates

Last modified: 08-15-2023

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